molecular formula C11H18N2O2 B13194623 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

Cat. No.: B13194623
M. Wt: 210.27 g/mol
InChI Key: TUIAYBBJBHVJMF-UHFFFAOYSA-N
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Description

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol is a compound that features a cyclopentane ring substituted with a hydroxyl group and a 1,2,4-oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic compound containing oxygen and nitrogen, imparts unique chemical properties to this molecule. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol typically involves the formation of the oxadiazole ring followed by its attachment to the cyclopentane ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like NaOH in a suitable solvent like DMSO . The reaction conditions are generally mild, often carried out at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The ethyl group on the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the oxadiazole ring.

Scientific Research Applications

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties.

    Cyclopentanol derivatives: Compounds with a cyclopentane ring and a hydroxyl group.

Uniqueness

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol is unique due to the combination of the oxadiazole ring and the cyclopentane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

InChI

InChI=1S/C11H18N2O2/c1-3-9-12-10(15-13-9)7-11(14)6-4-5-8(11)2/h8,14H,3-7H2,1-2H3

InChI Key

TUIAYBBJBHVJMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCCC2C)O

Origin of Product

United States

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